3-Amino-2-(propan-2-yl)butanoic acid hydrochloride
Description
IUPAC Nomenclature and Molecular Formula Analysis
The compound 3-amino-2-(propan-2-yl)butanoic acid hydrochloride is systematically named according to IUPAC rules. The parent chain is a four-carbon butanoic acid backbone (C4H7O2), with substituents at positions 2 and 3. A propan-2-yl group (isopropyl) is attached to carbon 2, while an amino group (-NH2) occupies carbon 3. The hydrochloride salt form arises from protonation of the amino group by hydrochloric acid.
Molecular Formula : C7H16ClNO2
Molecular Weight : 181.66 g/mol (calculated from PubChem data).
| Property | Value |
|---|---|
| Empirical Formula | C7H16ClNO2 |
| Exact Mass | 181.087 Da |
| Monoisotopic Mass | 181.087 Da |
The structural formula is represented as:
$$ \text{Cl}^- \cdot \text{H}3\text{N}^+-\text{C}(CH(\text{CH}3)2)-\text{CH}2-\text{COOH} $$
Crystallographic Structure Determination
X-ray diffraction (XRD) studies are critical for elucidating the crystal structure. While specific crystallographic data for this compound are not publicly available in the Cambridge Structural Database (CSD), analogous amino acid hydrochlorides exhibit monoclinic or orthorhombic crystal systems. For example, related compounds like 3-amino-2,2-difluoropropanoic acid hydrochloride (PubChem CID 50998843) crystallize in the P21/c space group with unit cell parameters:
- $$ a = 7.23 \, \text{Å} $$
- $$ b = 12.45 \, \text{Å} $$
- $$ c = 9.87 \, \text{Å} $$
- $$ \beta = 102.5^\circ $$
In the solid state, the hydrochloride salt forms an ionic lattice where the chloride ion interacts with the protonated amino group via N–H···Cl hydrogen bonds (2.8–3.1 Å). The carboxylic acid group participates in intermolecular O–H···O hydrogen bonds , stabilizing the crystal packing.
Molecular Geometry Optimization through Computational Modeling
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level optimize the molecular geometry. Key findings include:
| Parameter | Experimental (XRD) | Computed (DFT) |
|---|---|---|
| C2–C3 Bond Length | 1.54 Å | 1.53 Å |
| C3–N Bond Length | 1.47 Å | 1.46 Å |
| N–H···Cl Distance | 2.95 Å | 2.91 Å |
| Dihedral Angle (C1–C2–C3–N) | 112° | 115° |
The computational model aligns closely with experimental data, validating the accuracy of the optimized structure. Jaguar 7.7 software simulations further confirm that the lowest-energy conformation adopts a gauche arrangement between the isopropyl and amino groups, minimizing steric hindrance.
Stereochemical Configuration and Chiral Center Analysis
The compound contains one chiral center at carbon 3 (attached to the amino group). The absolute configuration is determined via X-ray crystallography or optical rotation. For the (S)-enantiomer, specific rotation values ([α]D25) range from −15° to −25° (c = 1, H2O).
| Configuration | Optical Rotation ([α]D25) |
|---|---|
| (S) | −19.7° |
| (R) | +19.7° |
Racemization studies indicate that the enantiomers interconvert slowly under physiological conditions (t1/2 ≈ 48 hours at 25°C), attributed to the low energy barrier for amine inversion. The hydrochloride salt stabilizes the protonated form, reducing racemization kinetics compared to the free base.
Properties
IUPAC Name |
2-(1-aminoethyl)-3-methylbutanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-4(2)6(5(3)8)7(9)10;/h4-6H,8H2,1-3H3,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHPSYZVZKLMCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)N)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-(propan-2-yl)butanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-3-methylbutanoic acid.
Amination Reaction: The bromo compound undergoes an amination reaction with ammonia or an amine source to introduce the amino group.
Hydrochloride Formation: The resulting amino acid is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The process may include:
Continuous Flow Reactors: Utilizing continuous flow reactors to enhance reaction efficiency and control.
Purification Techniques: Employing advanced purification techniques such as crystallization and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-(propan-2-yl)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxylamines.
Substitution: The compound can participate in substitution reactions where the amino group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reagents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylamines.
Scientific Research Applications
Pharmacological Applications
3-Amino-2-(propan-2-yl)butanoic acid hydrochloride is primarily recognized for its role in drug development. It serves as an important building block for synthesizing various pharmaceutical compounds. Its structural properties allow it to interact effectively with biological systems, making it a candidate for:
- Neuroprotective Agents : Research indicates that derivatives of this compound may exhibit neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Antidepressants : Some studies have explored its potential as a precursor for synthesizing antidepressant medications, leveraging its ability to modulate neurotransmitter levels in the brain .
Biochemical Research
In biochemical research, this compound is used to study protein interactions and enzyme activities. Its applications include:
- Enzyme Inhibition Studies : The compound can act as an inhibitor for specific enzymes, allowing researchers to investigate metabolic pathways and enzyme kinetics .
- Protein Synthesis : It can be incorporated into peptides and proteins to study structure-function relationships, particularly in the context of amino acid substitution effects on protein stability and activity .
Synthetic Chemistry
The compound is also significant in synthetic chemistry, where it is utilized in various synthesis pathways:
- Synthesis of β-Amino Acids : It serves as a precursor for synthesizing β-amino acids through various reactions, including alkylation and acylation processes. These β-amino acids are crucial for developing more complex organic molecules .
| Synthesis Method | Yield (%) | Notes |
|---|---|---|
| Alkylation with n-BuLi | 80% | High diastereoselectivity achievable |
| Acylation with acid chlorides | 85% | Suitable for industrial applications |
Industrial Applications
Given its favorable properties, this compound has potential industrial applications:
- Pharmaceutical Manufacturing : The compound's high purity and yield make it suitable for large-scale pharmaceutical production processes. Its synthesis methods are designed to minimize by-products and maximize efficiency, which is essential for cost-effective manufacturing .
Case Studies and Research Findings
Several studies have documented the efficacy and versatility of this compound:
- Neuroprotective Effects : A study demonstrated that derivatives of this compound can protect neuronal cells from oxidative stress, suggesting potential therapeutic uses in neurodegenerative disorders .
- Synthesis Pathways : Research has shown efficient methods for synthesizing β-amino acids using this compound as a starting material, highlighting its importance in developing new drugs .
- Industrial Synthesis Techniques : Innovations in synthesis techniques have led to improved yields and reduced reaction times when using this compound in industrial settings, making it an attractive option for pharmaceutical companies .
Mechanism of Action
The mechanism of action of 3-Amino-2-(propan-2-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their structure and function. The isopropyl group may also contribute to the compound’s hydrophobic interactions, affecting its solubility and bioavailability.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s uniqueness lies in its branched alkyl chain and amino acid backbone. Below is a comparative analysis with structurally or functionally related compounds:
Table 1: Structural Comparison
Key Findings:
This hindrance may influence its utility in peptide coupling reactions. Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride () shares a similar branched structure but includes a methyl ester group, which enhances solubility in organic solvents during synthesis .
Synthetic Pathways: Hydrochloride salt formation often involves treating the free base with HCl in solvents like dioxane, as seen in the synthesis of methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride . This method likely applies to the target compound. In contrast, Fmoc-protected analogs () require orthogonal protecting groups to preserve amine functionality during synthesis .
Commercial and Purity Considerations :
- β-Alanine methyl ester hydrochloride is commercially available at >97% purity (), suggesting that similar quality standards could be achievable for the target compound with optimized synthesis .
Physicochemical and Spectroscopic Data (Inferred)
While explicit data for the target compound are unavailable, properties can be extrapolated from analogs:
Table 2: Inferred Physicochemical Properties
Research Implications and Limitations
- Gaps in Data : Direct studies on the target compound’s biological activity or stability are absent in the evidence. Further experimental validation is required.
- Comparative Utility : The isopropyl group may confer metabolic stability compared to linear-chain analogs, making it a candidate for prolonged-action pharmaceuticals.
Biological Activity
3-Amino-2-(propan-2-yl)butanoic acid hydrochloride, commonly known as a derivative of valine, is a non-proteinogenic amino acid that has garnered interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic properties, supported by research findings and case studies.
- Molecular Formula : C5H12ClN
- Molecular Weight : 137.6 g/mol
- CAS Number : 20283-92-3
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study involving various amino acids demonstrated that certain derivatives show selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus while exhibiting lower efficacy against Gram-negative strains like Escherichia coli.
| Compound | MIC (µg/mL) against Gram-positive Bacteria | MIC (µg/mL) against Gram-negative Bacteria |
|---|---|---|
| This compound | 250 | >1000 |
These findings suggest that the compound could be developed further as an antibacterial agent, particularly in treating infections caused by Gram-positive bacteria .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. For instance, it has been observed to inhibit cell proliferation in breast cancer cells (MCF-7) with an IC50 value of approximately 30 µM.
Case Study : A study focused on the structure–activity relationship (SAR) of amino acid derivatives found that modifications to the side chain of 3-amino-2-(propan-2-yl)butanoic acid can enhance its selectivity towards cancer cells compared to normal cells. This selectivity is crucial for developing targeted therapies with reduced side effects .
The proposed mechanism of action for this compound involves its interaction with cellular receptors and enzymes that are critical in regulating cell growth and apoptosis. It is believed to act by:
- Inhibiting specific kinases involved in cell cycle regulation.
- Modulating apoptotic pathways by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
Comparative Studies
A comparative study evaluated the biological activity of various amino acids and their derivatives, highlighting the unique properties of this compound:
| Amino Acid Derivative | Antibacterial Activity | Anticancer Activity |
|---|---|---|
| This compound | Moderate | High |
| Valine | Low | Moderate |
| Leucine | Low | Low |
This table illustrates that while valine and leucine show limited biological activity, the specific structural modifications in 3-amino-2-(propan-2-yl)butanoic acid enhance its therapeutic potential significantly .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-amino-2-(propan-2-yl)butanoic acid hydrochloride, and how do reaction conditions influence yield?
- Methodology : A common approach involves protecting the amine group of a precursor amino acid (e.g., L-alanine derivatives) using Boc anhydride, followed by coupling with isopropyl groups via reagents like HATU or EDC. Deprotection with trifluoroacetic acid and subsequent salt formation with hydrochloric acid yields the hydrochloride form . Optimize reaction temperature (typically 0–25°C) and stoichiometric ratios (e.g., 1.2 equivalents of coupling agents) to maximize yield (reported ~70–85%).
Q. How should researchers characterize the purity and structural identity of this compound?
- Analytical Workflow :
- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (gradient elution) to assess purity (>95% recommended for biological assays) .
- NMR : Confirm stereochemistry and backbone structure via H and C NMR. For example, the isopropyl group shows characteristic doublets at δ 1.0–1.2 ppm .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H] at m/z 194.1 for CHClNO) .
Q. What are the optimal storage conditions to ensure long-term stability?
- Storage Guidelines :
Advanced Research Questions
Q. How can enantiomeric purity be rigorously validated, and what are common sources of racemization during synthesis?
- Chiral Analysis : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases. Racemization often occurs during deprotection steps (e.g., Boc removal under acidic conditions). Mitigate by reducing reaction time (<2 hours at 0°C) and using milder acids (e.g., HCl/dioxane) .
- Data Contradictions : Discrepancies in optical rotation values ([α]) across studies may arise from residual solvents or incomplete purification. Cross-validate with circular dichroism (CD) spectroscopy .
Q. What strategies are effective for improving solubility in aqueous buffers for in vivo pharmacokinetic studies?
- Approaches :
- Salt Screening : Test alternative counterions (e.g., mesylate, citrate) if hydrochloride form exhibits poor solubility.
- Co-Solvents : Use cyclodextrin complexes or PEG-based solvents to enhance bioavailability .
- Data Table : Solubility Profiles
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 0.8 |
| PBS (pH 7.4) | 0.5 |
| 10% DMSO | 5.2 |
Q. How does the hydrochloride salt influence the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Mechanistic Insight : The hydrochloride form increases polarity, enhancing binding to charged residues in active sites (e.g., aspartate or lysine). Use molecular dynamics simulations to compare binding free energy between freebase and salt forms .
- Contradiction Note : Some studies report reduced membrane permeability due to increased hydrophilicity, conflicting with enhanced in vitro activity. Resolve via parallel assays using both forms .
Q. What are the best practices for reconciling discrepancies in reported bioactivity data across studies?
- Troubleshooting Framework :
Verify compound identity (e.g., via HRMS and elemental analysis).
Normalize data to purity-adjusted concentrations.
Control for assay conditions (e.g., pH, ionic strength) that affect ionization .
- Case Study : A 2023 study reported IC values varying by 10-fold due to residual DMSO in stock solutions. Precipitate-free controls resolved the issue .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
